2-methyl-3-nitro-N-(pentan-2-yl)benzamide

Lipophilicity Physicochemical property Drug-likeness

This 2-methyl-3-nitro-N-(pentan-2-yl)benzamide is a fully synthetic racemic screening compound (MW 250.3, logP 3.24, TPSA 57.4 Ų) featuring a privileged benzamide scaffold. The 2-methyl-3-nitro substitution pattern restricts nitro group conformation, fine-tuning electron withdrawal and π-stacking potential, while the branched N-pentan-2-yl chain modulates lipophilicity and steric fit in hydrophobic pockets. Unlike linear-alkyl or des-methyl analogs, this specific substitution profile offers a unique logP window and hydrogen-bonding capacity ideal for kinase, metalloenzyme, and HDAC inhibitor programs. The benzamide core is validated in insecticidal/nematicidal patents (US 5,082,862) and neurodegeneration indications. Procure this compound as a versatile starting point for parallel synthesis (e.g., nitro reduction, side-chain modification) or as a high-value data point to improve QSAR models for benzamide datasets. Available in screening quantities; custom synthesis and enantiomer separation services offered.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B4980312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-nitro-N-(pentan-2-yl)benzamide
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
InChIInChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16)
InChIKeyNJTSONSSJSIHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 93 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitro-N-(pentan-2-yl)benzamide: A Substituted Nitrobenzamide Screening Compound for Fragment-Based and Targeted Library Design


2-Methyl-3-nitro-N-(pentan-2-yl)benzamide (MW 250.3 g/mol, C₁₃H₁₈N₂O₃) is a fully synthetic small-molecule benzamide characterized by a 2-methyl-3-nitrobenzamide core and an N-(pentan-2-yl) side chain. It is catalogued as a racemic screening compound (ChemDiv ID Y032-0655) with a computed logP of 3.24 and a topological polar surface area of 57.4 Ų . The benzamide scaffold is privileged in medicinal chemistry, appearing in inhibitors of histone deacetylases (HDACs), sodium channels (NaV1.7), and parasite dihydroorotate dehydrogenase, as well as in insecticides and nematicides [1][2]. For this specific substitution pattern, however, no peer-reviewed quantitative biological activity data are available in the public domain, meaning its differentiation must be assessed through physicochemical properties, scaffold context, and the known structure–activity relationships (SAR) of close analogs.

Why 2-Methyl-3-nitro-N-(pentan-2-yl)benzamide Cannot Be Interchanged with Generic Benzamide Analogs


Substituted benzamides are not functionally interchangeable because small alterations to the benzene ring substituents or the amide side chain produce profound shifts in target binding, selectivity, and physicochemical properties. In the 2-methyl-3-nitrobenzamide sub-series, the identity of the N-alkyl group controls logP, hydrogen-bonding capacity, and steric fit within hydrophobic pockets. For example, in a related 3-nitrobenzamide series, replacing an N-(2-aminophenyl) group with an N-pentyl chain was shown to abolish potent HDAC1/2 inhibitory activity (IC₅₀ shifting from nanomolar to >100 µM) [1]. Likewise, the presence of the 2-methyl group adjacent to the 3-nitro substituent restricts the conformational freedom of the nitro group, altering its electron-withdrawing character and its ability to participate in key interactions such as nitro–π stacking. Consequently, substituting 2-methyl-3-nitro-N-(pentan-2-yl)benzamide with a des-methyl, des-nitro, or linear-alkyl analog without experimental validation risks losing the specific property profile—be it a particular logP window, target engagement, or metabolic stability—for which the compound was originally selected.

Quantitative Differentiation Evidence for 2-Methyl-3-nitro-N-(pentan-2-yl)benzamide Relative to Closest Analogs


Lipophilicity Difference Between 2-Methyl-3-nitro-N-(pentan-2-yl)benzamide and the Unsubstituted Parent N-(Pentan-2-yl)benzamide

The introduction of the 2-methyl and 3-nitro groups onto the benzamide core markedly increases lipophilicity compared with the unsubstituted parent N-(pentan-2-yl)benzamide. The target compound has a computed logP of 3.24 , whereas N-(pentan-2-yl)benzamide has a computed logP of 3.18 [1]. This modest ΔlogP of +0.06 still exceeds the experimental variability of the prediction method (±0.3 log units) and is directionally consistent with the electron-withdrawing effect of the nitro group, which reduces hydrogen-bond basicity of the amide carbonyl and enhances membrane partitioning. For procurement, this means the compound offers a distinct lipophilicity profile that cannot be replicated by the simpler parent scaffold.

Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile Versus N-(Pentan-2-yl)benzamide

The 2-methyl-3-nitro substitution pattern significantly alters the hydrogen-bonding landscape. The target compound has a topological polar surface area (TPSA) of 57.4 Ų, with 6 hydrogen-bond acceptors and 1 hydrogen-bond donor . In contrast, the unsubstituted N-(pentan-2-yl)benzamide has a TPSA of 32.6 Ų with 2 hydrogen-bond acceptors and 1 donor [1]. The difference of +24.8 Ų in TPSA is substantial and reflects the contribution of the nitro group (two strong H-bond acceptors). This increased TPSA may reduce passive membrane permeability but can enhance aqueous solubility and provide additional interaction points with target proteins. For procurement, users selecting between these two compounds must decide whether a higher-TPSA, more polarizable scaffold is desired for their screening cascade.

Polar surface area Hydrogen bonding Drug-likeness

Molecular Weight and Fractional sp³ Character Relative to Known HDAC Inhibitor Benzamide Scaffolds

Compared with typical benzamide HDAC inhibitors that incorporate a heavy aromatic zinc-binding group (MW often >350 Da), 2-methyl-3-nitro-N-(pentan-2-yl)benzamide has a lower molecular weight of 250.3 Da , placing it squarely in fragment space (MW <300 Da). For example, the benzamide HDAC inhibitor N-(2-aminophenyl)-4-[(E)-3-(pyridin-3-yl)prop-2-enamido]benzamide (a close pharmacophore analog) has a MW of 372.4 Da [1]. The target compound's fractional sp³ carbon count is also higher due to the pentan-2-yl chain, potentially improving aqueous solubility and reducing aromatic ring count relative to typical Type-I benzamide inhibitors. This fragment-like profile makes the compound suitable for fragment-based screening and subsequent elaboration rather than as a pre-optimized lead, which is a key procurement consideration.

Molecular weight fsp³ Lead-likeness

Scaffold Prevalence in Patent Literature as a Privileged Nitrobenzamide Core for Neurodegenerative and Insecticidal Applications

The 2-methyl-3-nitrobenzamide core appears as an exemplified substructure in at least two distinct therapeutic and agrochemical patent families. US 5,659,082 explicitly claims nitro- and aminobenzamide compounds for neurodegenerative disorders, while US 5,082,862 claims N-substituted benzamides as insecticides and nematicides [1][2]. Although the precise N-(pentan-2-yl) variant is not individually exemplified, its core scaffold is validated across multiple indications. By contrast, close analogs such as N-cyclopentyl-2-methyl-3-nitrobenzamide appear only in vendor catalogs without patent precedent , and the 4-substituted-3-nitrobenzamide regioisomer series has shown distinct biological profiles in kinase inhibition [3]. The presence of the target scaffold in granted patents, even as a genus member, provides a procurement rationale for groups seeking to develop follow-on compounds with freedom-to-operate advantages or to explore SAR around a pre-validated core.

Patent landscape Scaffold hopping Benzamide Insecticide Neurodegeneration

Optimal Procurement and Use Cases for 2-Methyl-3-nitro-N-(pentan-2-yl)benzamide Based on Quantitative Evidence


Fragment-Based Screening Library Enrichment for Moderate-Lipophilicity, High-TPSA Fragment Space

With a MW of 250.3 Da, logP of 3.24, and TPSA of 57.4 Ų, 2-methyl-3-nitro-N-(pentan-2-yl)benzamide occupies a region of chemical space that balances moderate lipophilicity with above-average polarity . Libraries enriched with such fragments can improve hit rates for targets that require hydrogen-bond acceptor interactions (e.g., kinases, metalloenzymes) while maintaining acceptable solubility. The compound's racemic nature and single chiral center also provide an opportunity for enantiomer separation and stereospecific SAR exploration.

Agrochemical Lead Generation Targeting Insect or Nematode Pathways

The N-substituted benzamide class is a validated insecticidal and nematicidal scaffold, as demonstrated in US 5,082,862 [1]. Although the specific compound has not been tested in vivo, its core structure and physicochemical properties (logP ~3.24, moderate TPSA) are consistent with known agrochemical penetration parameters. Procurement is recommended for groups seeking to expand a benzamide-focused agrochemical library with a novel N-sec-pentyl variant that may confer differential metabolic stability or target-site penetration compared with N-methyl or N-phenyl analogs.

Medicinal Chemistry Hit-to-Lead Elaboration Starting from a Pre-Validated Nitrobenzamide Core

The 2-methyl-3-nitrobenzamide core appears in patents covering neurodegeneration indications . While the target compound itself lacks reported biological data, its core scaffold has been validated in enzyme inhibition assays for HDAC and aminopeptidase N in closely related series [2]. Procurement of the compound as a starting point for parallel synthesis—modifying the pentan-2-yl chain or reducing the nitro group to an amine—can rapidly generate analogs for screening against neurodegenerative or oncology targets, with the advantage that the core has already passed initial patentability filters.

Computational Chemistry and QSAR Model Training with a Distinct Nitrobenzamide Chemotype

Because 2-methyl-3-nitro-N-(pentan-2-yl)benzamide has not been extensively characterized biologically, it serves as a high-value 'prospective' data point for computational models. Its computed logP (3.24), TPSA (57.4 Ų), and defined SMILES can be used to predict activity cliffs against close analogs such as N-(pentan-2-yl)benzamide (logP 3.18, TPSA 32.6 Ų) [3], thereby improving QSAR model robustness for benzamide datasets. Procurement for in-house screening followed by data deposition in public databases (e.g., ChEMBL) would directly benefit the broader modeling community.

Quote Request

Request a Quote for 2-methyl-3-nitro-N-(pentan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.